1-(5-Naphthalen-1-yloxypentyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Naphthalen-1-yloxypentyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant scaffold in medicinal chemistry due to its presence in various pharmacologically active compounds. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Naphthalen-1-yloxypentyl)piperidine typically involves the reaction of 1-bromopentane with naphthalen-1-ol to form 1-(5-naphthalen-1-yloxypentyl) bromide. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as potassium carbonate .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve large-scale batch or continuous flow processes. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Naphthalen-1-yloxypentyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the naphthalene ring to a tetrahydronaphthalene derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce tetrahydronaphthalene derivatives .
Scientific Research Applications
1-(5-Naphthalen-1-yloxypentyl)piperidine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(5-Naphthalen-1-yloxypentyl)piperidine involves its interaction with various molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the naphthalene ring can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, including modulation of neurotransmission, inhibition of enzyme activity, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Piperine: A naturally occurring piperidine derivative found in black pepper, known for its bioavailability-enhancing properties.
Naphthalene derivatives: Compounds like naphthalene-1-ol and naphthalene-2-ol, which share the naphthalene moiety and exhibit similar chemical reactivity.
Other piperidine derivatives: Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have shown potential as anticancer agents.
Uniqueness: 1-(5-Naphthalen-1-yloxypentyl)piperidine is unique due to its combination of the piperidine and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(5-naphthalen-1-yloxypentyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-14-21(15-6-1)16-7-2-8-17-22-20-13-9-11-18-10-3-4-12-19(18)20/h3-4,9-13H,1-2,5-8,14-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUUWOFZDIJGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCOC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.